7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane
Description
The compound 7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a sulfur- and nitrogen-containing heterocyclic molecule featuring a 1,4-thiazepane core. Its structure includes a 2,5-difluorophenyl substituent at position 7 and a sulfonyl group linked to a 3,4-dihydro-2H-benzo[b][1,4]dioxepin moiety at position 4. The 1,4-thiazepane ring confers conformational flexibility, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4S2/c21-14-2-4-17(22)16(12-14)20-6-7-23(8-11-28-20)29(24,25)15-3-5-18-19(13-15)27-10-1-9-26-18/h2-5,12-13,20H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUSVCUMRLZOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H19F2N3O3S
Molecular Weight: 397.43 g/mol
IUPAC Name: this compound
CAS Number: [To be confirmed]
The biological activity of this compound is primarily attributed to its structural components:
- Thiazepane Ring: This heterocyclic structure is known to interact with various biological targets, potentially influencing enzyme activities and receptor interactions.
- Sulfonyl Group: The sulfonamide moiety may enhance binding affinity to target proteins or receptors due to its polar nature.
- Difluorophenyl Group: The presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of the compound, potentially improving its pharmacokinetic profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit notable anticancer properties. For instance:
- A study on related benzothiazepine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 10 to 20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound B | HCT-116 | 17.16 ± 1.54 |
Neuroprotective Effects
The thiazepane derivatives have also been studied for neuroprotective effects. Research indicates potential interactions with GABAergic systems, which could lead to reduced neuronal excitability and protection against neurodegenerative diseases .
Case Studies
- Cytotoxicity in Cancer Models:
- A series of thiazepane derivatives were tested for their ability to inhibit cancer cell proliferation. The compound exhibited significant cytotoxicity in vitro against human breast adenocarcinoma cells.
- Neuroprotection:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to derivatives described in allow for comparative analysis of key features:
Core Heterocycle and Substituent Effects
- 1,4-Thiazepane vs. 1,2,4-Triazole: The target compound’s seven-membered 1,4-thiazepane ring contrasts with the five-membered 1,2,4-triazole core in compounds [7–9] (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones).
Sulfonyl Group Variations :
The sulfonyl group in the target compound is attached to a benzo[b][1,4]dioxepin scaffold, whereas analogs in feature simpler phenylsulfonyl groups (X = H, Cl, Br). The dioxepin moiety increases steric bulk and lipophilicity, which may enhance membrane permeability compared to halogenated phenylsulfonyl derivatives .
Spectral and Tautomeric Properties
IR Spectral Signatures :
- C=S Stretching : Compounds [7–9] exhibit νC=S at 1247–1255 cm⁻¹ , consistent with the thione tautomer. The target compound’s thiazepane sulfur may show analogous vibrations, though its exact spectral profile is unconfirmed .
- C=O Absence : Unlike hydrazinecarbothioamides [4–6] (νC=O at 1663–1682 cm⁻¹ ), the target compound lacks a carbonyl group, similar to triazole-thiones [7–9], which could reduce susceptibility to hydrolysis .
- Tautomerism: Compounds [7–9] exist as thione tautomers, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νNH (3278–3414 cm⁻¹).
Physicochemical and Functional Comparisons
| Feature | Target Compound | Compounds [7–9] (Triazole-Thiones) | Compounds [4–6] (Hydrazinecarbothioamides) |
|---|---|---|---|
| Core Structure | 1,4-Thiazepane | 1,2,4-Triazole-3-thione | Hydrazinecarbothioamide |
| Sulfonyl Group | Benzo[b][1,4]dioxepin-linked | Halogenated phenylsulfonyl (X = H, Cl, Br) | Halogenated phenylsulfonyl (X = H, Cl, Br) |
| Key IR Bands | νC=S (expected ~1250 cm⁻¹) | νC=S: 1247–1255 cm⁻¹ | νC=S: 1243–1258 cm⁻¹; νC=O: 1663–1682 cm⁻¹ |
| Tautomerism | Absent | Thione tautomer dominant | N/A |
| Lipophilicity | High (dioxepin moiety) | Moderate (halogenated aryl) | Moderate (halogenated aryl) |
Research Findings and Implications
- Enhanced Bioavailability : The dioxepin-sulfonyl group may improve solubility and tissue penetration compared to halogenated phenylsulfonyl derivatives.
- Stability : The absence of tautomerism and carbonyl groups could confer metabolic stability over triazole-thiones and hydrazinecarbothioamides.
- Hydrogen Bonding : highlights the role of hydrogen bonding in molecular aggregation. The thiazepane’s nitrogen and sulfur atoms may participate in hydrogen-bond networks, influencing crystal packing or target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
